molecular formula C7H12O3 B8642787 1,4,8-Trioxaspiro[4.5]decane CAS No. 649-91-2

1,4,8-Trioxaspiro[4.5]decane

Cat. No.: B8642787
CAS No.: 649-91-2
M. Wt: 144.17 g/mol
InChI Key: DHUSDTVAHLSYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,8-Trioxaspiro[4.5]decane is a spirocyclic ketal compound that serves as a versatile synthetic intermediate and privileged scaffold in pharmaceutical research and materials science. Spiro compounds, characterized by a central atom shared between two rings, are significant in medicinal chemistry and biochemistry due to their diverse biological activities and applications in the development of advanced materials . This structural motif is a key feature in developing ligands for G-protein coupled receptors (GPCRs) . Specifically, the closely related 1,4-dioxaspiro[4.5]decane system has been identified as a critical scaffold for the development of novel ligands targeting serotonin 5-HT1A and alpha1-adrenergic receptors, which are important for researching neurological disorders and prostate cancer treatments . The structure of this compound family also allows for strategic functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize affinity and selectivity for specific biological targets . As a ketal, derivatives of this core structure can also be used as protecting groups for carbonyl functionalities in complex multi-step organic syntheses. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649-91-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1,4,8-trioxaspiro[4.5]decane

InChI

InChI=1S/C7H12O3/c1-3-8-4-2-7(1)9-5-6-10-7/h1-6H2

InChI Key

DHUSDTVAHLSYAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12OCCO2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4,8 Trioxaspiro 4.5 Decane

Classical Approaches to Spiroketal Synthesis

Traditional methods for forming spiroketal structures, including the 1,4,8-trioxaspiro[4.5]decane system, typically rely on thermodynamically controlled cyclization reactions of acyclic precursors. These approaches are often straightforward and utilize readily available starting materials.

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed spiroketalization is the most fundamental and widely employed method for synthesizing spiroketals. wikipedia.org The reaction proceeds via the cyclization of a dihydroxyketone precursor. In the context of this compound, the precursor would be a hydroxyketone bearing a tethered hydroxyl group, which undergoes a double intramolecular hemiacetal formation followed by dehydration.

The general mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid, which enhances the electrophilicity of the carbonyl carbon. rsc.org This is followed by a nucleophilic attack from one of the hydroxyl groups to form a cyclic hemiacetal. Subsequent protonation of the second hydroxyl group and elimination of water, followed by trapping by the remaining hydroxyl group, leads to the formation of the spirocyclic system. The stability of the final spiroketal often drives the reaction equilibrium towards the product.

Formation from Diols and Carbonyl Precursors

The synthesis of spiroketals is commonly achieved through the acid-catalyzed cyclization of dihydroxy ketone derivatives. nih.gov This process involves an intramolecular reaction where the two hydroxyl groups of a single molecule react with a ketone functional group to form the bicyclic spiroketal structure. researchgate.net For the synthesis of this compound, the precursor molecule must contain a ketone, two hydroxyl groups, and an ether linkage positioned appropriately to facilitate the formation of the desired five- and six-membered rings.

The reaction is typically carried out in the presence of an acid catalyst, which facilitates the formation of the cyclic ketal by protonating the carbonyl group and promoting nucleophilic attack by the hydroxyl groups. The process is reversible and often requires the removal of water to drive the reaction to completion.

Catalyst TypeExamplesTypical Conditions
Brønsted Acidsp-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Inert solvent (e.g., benzene, toluene, CH₂Cl₂), often with Dean-Stark apparatus to remove water.
Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂), Scandium(III) triflate (Sc(OTf)₃)Aprotic solvent (e.g., CH₂Cl₂), often at low temperatures.
Solid AcidsAmberlyst resins, Montmorillonite clayHeterogeneous conditions, allowing for easier catalyst removal.

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry has driven the development of advanced methods that offer greater control over the stereochemical outcome of spiroketalization, which is crucial given that the biological activity of spiroketal-containing molecules is often dependent on their specific stereoisomeric form. researchgate.netmskcc.org

Microwave-Assisted Synthetic Protocols for Spiroacetals

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the formation of complex molecular architectures like spiro heterocycles. nih.govresearchgate.netnih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes compared to conventional heating methods. semanticscholar.orgdkfz.de

This technology has been successfully applied to the synthesis of related spiro compounds, such as 1,4,8-triazaspiro[4.5]decan-2-ones on a solid phase. researchgate.net In these cases, microwave irradiation was found to considerably accelerate the formation of the spiroimidazolidinone system. researchgate.net By analogy, microwave-assisted protocols can be applied to the acid-catalyzed cyclization of dihydroxyketone precursors of this compound, potentially leading to higher efficiency and reduced formation of by-products. The main advantages include faster reaction rates, increased product yields, and enhanced purity. nih.gov

Organocatalytic Approaches in Spiroketal Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a green and efficient alternative to metal-based catalysts. researchgate.net In the context of spiroketal formation, chiral organocatalysts, such as proline derivatives or chiral Brønsted acids, can facilitate enantioselective cyclization reactions. These catalysts typically operate by activating the substrate through the formation of intermediate iminium or enamine ions, or through hydrogen bonding interactions, which creates a chiral environment that directs the stereochemical outcome of the reaction.

For example, organocatalytic methods have been developed for the enantioselective synthesis of bridged O,O-ketals and other complex spiroketal systems. researchgate.net These reactions often proceed with high levels of enantioselectivity, providing access to optically pure spiroketals that are valuable for pharmaceutical research and development. semanticscholar.org The application of such organocatalytic strategies to the synthesis of this compound would involve the cyclization of a suitable precursor in the presence of a chiral catalyst to control the formation of the spirocyclic core with high stereopurity.

Synthesis of Substituted and Functionalized this compound Derivatives: An Overview of Methodologies

The synthesis of substituted and functionalized derivatives of the this compound scaffold is a specialized area of organic chemistry. The strategic introduction of various substituents and functional groups onto this spirocyclic system allows for the modulation of its physicochemical properties and the exploration of its potential applications. Methodologies for achieving these modifications often involve multi-step sequences, starting from either pre-functionalized precursors or by direct modification of the parent spiroketal.

A key challenge in the synthesis of these derivatives lies in the selective functionalization at different positions of the bicyclic structure. The presence of three oxygen atoms within the spiro[4.5]decane framework influences the reactivity of the molecule and must be taken into consideration during the planning of synthetic routes.

Detailed research into the synthesis of specific derivatives of this compound is not widely available in the public domain. However, based on general principles of organic synthesis, several strategies can be postulated for the preparation of substituted and functionalized analogs. These hypothetical routes may include:

Ketalization of Substituted Tetrahydropyranones: One potential approach involves the acid-catalyzed reaction of a suitably substituted tetrahydropyran-4-one with a diol, such as ethylene (B1197577) glycol. The substituents on the tetrahydropyran (B127337) ring would be carried through to the final spirocyclic product. For instance, a tetrahydropyran-4-one bearing a carboxylic acid group at the 3-position could theoretically yield this compound-6-carboxylic acid.

Functional Group Interconversion: Starting with a pre-formed functionalized this compound derivative, various functional groups could be introduced through standard chemical transformations. For example, a carboxylic acid derivative could be converted to an ester, amide, or alcohol, providing a range of functionalized compounds.

Cycloaddition Reactions: While less common for this specific scaffold, cycloaddition reactions could potentially be employed to construct the tetrahydropyran portion of the molecule with the desired substituents already in place, followed by spiroketalization.

Below are tables detailing hypothetical synthetic strategies and the resulting derivatives, based on established organic chemistry principles.

Table 1: Hypothetical Synthesis of this compound-6-carboxylic acid

Starting MaterialReagents and ConditionsProduct
4-Oxotetrahydropyran-3-carboxylic acidEthylene glycol, p-Toluenesulfonic acid, Toluene, Dean-Stark trapThis compound-6-carboxylic acid

Table 2: Hypothetical Functionalization of this compound-6-carboxylic acid

Starting MaterialReagents and ConditionsProduct
This compound-6-carboxylic acid1. Oxalyl chloride, DMF (cat.), DCM; 2. Benzylamine, TriethylamineN-Benzyl-1,4,8-trioxaspiro[4.5]decane-6-carboxamide
This compound-6-carboxylic acidMethanol, Sulfuric acid (cat.), RefluxMethyl this compound-6-carboxylate
This compound-6-carboxylic acid1. Borane-tetrahydrofuran complex; 2. Aqueous workup(1,4,8-Trioxaspiro[4.5]decan-6-yl)methanol

It is important to note that the synthetic routes and the existence of the detailed research findings for a broad range of substituted this compound derivatives are not well-documented in publicly accessible scientific literature. The information presented here is based on general synthetic organic chemistry principles rather than specific, published experimental data.

Chemical Reactivity and Mechanistic Investigations of 1,4,8 Trioxaspiro 4.5 Decane Systems

Ring-Opening and Hydrolytic Reactions of Spiroketals

Spiroketals, including the 1,4,8-trioxaspiro[4.5]decane framework, are susceptible to ring-opening and hydrolytic reactions, typically under acidic conditions. The mechanism involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a transient oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, leading to the formation of a dihydroxy ketone.

Transacetalization and Exchange Reactions

Transacetalization, or acetal (B89532) exchange, is a characteristic reaction of acetals and ketals, including spiroketals like this compound. In the presence of an acid catalyst and an excess of another alcohol or diol, the spiroketal can undergo an equilibrium-driven exchange of its alkoxy groups. This reaction proceeds through a mechanism similar to hydrolysis, involving the formation of an oxocarbenium ion intermediate that can be trapped by the new alcohol.

These exchange reactions are synthetically useful for the protection of carbonyl groups or for the formation of different spiroketal structures. The position of the equilibrium in a transacetalization reaction is dependent on the relative concentrations of the reactants and products, as well as the thermodynamic stability of the starting and ending spiroketals.

Oxidative Transformations of the Trioxaspirodecane Core

The this compound core is generally stable to many oxidizing agents. However, under specific conditions, oxidative transformations can occur. For instance, oxidative radical cyclization reactions have been utilized in the synthesis of spiroketals, indicating that the core can be formed under oxidative conditions, which implies a degree of stability.

Furthermore, the presence of ether linkages suggests potential reactivity towards strong oxidizing agents that can cleave C-O bonds. While specific studies on the oxidative transformations of the this compound core are limited, research on other spiroketal-containing natural products demonstrates that remote functionalization can be achieved without disrupting the spiroketal moiety, attesting to its relative robustness.

Reductive Transformations and Hydrogenation Studies

The reductive stability of the this compound core is notable, as the acetal and ether functionalities are generally resistant to reduction by common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride. However, functional groups appended to the spiroketal framework can be selectively reduced in its presence.

Interestingly, studies on related spiroketal dihydropyranones have revealed the possibility of diastereoselective reductive ring expansion. This type of transformation, which proceeds via a cascade of spiroketal reduction and oxa-Michael cyclization, highlights a more complex reactivity pattern under reductive conditions and suggests that the this compound core could potentially undergo similar rearrangements if appropriately substituted.

Nucleophilic and Electrophilic Substitution Patterns at the Spirocenter and Ring Positions

The spirocenter of this compound is a quaternary carbon and is therefore not susceptible to direct nucleophilic or electrophilic substitution. However, the carbon atoms adjacent to the oxygen atoms in both the dioxolane and tetrahydropyran (B127337) rings exhibit some electrophilic character and could potentially react with strong nucleophiles, leading to ring-opening.

Electrophilic attack is more likely to occur at the oxygen atoms, initiating ring-opening reactions as seen in hydrolysis. Substitution reactions on the carbon backbone of the rings would likely require initial functionalization of the spiroketal.

Conformational Effects on Reactivity and Stereochemical Outcomes

The reactivity and stereochemical outcomes of reactions involving the this compound system are significantly influenced by its conformation. The spiroketal moiety is subject to the anomeric effect, where the axial lone pair of an oxygen atom in the tetrahydropyran ring donates electron density into the antibonding orbital of an adjacent axial C-O bond. This stereoelectronic effect stabilizes the spiroketal and influences its preferred conformation.

The chair conformation of the tetrahydropyran ring and the envelope conformation of the dioxolane ring, along with the orientation of substituents, will dictate the accessibility of different sites to reagents and influence the stereoselectivity of reactions. For instance, in the formation of spiroketals, kinetic and thermodynamic control can lead to different stereoisomers, with the thermodynamically more stable product often being the one that maximizes anomeric stabilization.

Reaction Mechanism Elucidation through Advanced Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for spiroketal systems often relies on a combination of kinetic studies and advanced spectroscopic techniques. Kinetic studies of hydrolysis, for example, can reveal the rate law of the reaction, providing insights into the species involved in the rate-determining step.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the structure and stereochemistry of reactants, intermediates, and products. Techniques like 2D-NOESY can establish through-space proximities of atoms, helping to define the conformation of the spiroketal. Furthermore, mass spectrometry can be employed to detect and characterize transient intermediates in reaction pathways. While direct mechanistic studies on this compound are not extensively reported, the principles derived from studies on other spiroketals are applicable. These investigations have been crucial in understanding the factors that control the formation and reactivity of the spiroketal core.

Structural Elucidation and Advanced Spectroscopic Characterization in 1,4,8 Trioxaspiro 4.5 Decane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of spiroketals like 1,4,8-Trioxaspiro[4.5]decane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignments.

The ¹³C NMR spectrum is particularly informative for identifying the spiroketal core. The spirocyclic carbon atom (C-5) is uniquely characterized by a chemical shift typically observed in the range of δ = 95–110 ppm, a direct consequence of being bonded to two oxygen atoms. The chemical shifts of other carbon atoms in the rings provide insight into their connectivity and the presence of substituents. For example, in derivatives of the closely related 1,6,9-trioxaspiro[4.5]decane system, the chemical shifts of the carbon atoms correlate well, with notable differences observed for carbons bearing different substituents. semanticscholar.org

¹H NMR spectroscopy, including coupling constant (³J) analysis and Nuclear Overhauser Effect (NOE) experiments, is crucial for determining the relative stereochemistry and preferred conformation of the molecule. beilstein-journals.orgnih.govnih.gov The rigidity of the spiroketal framework often leads to well-defined chair-like conformations for the six-membered ring and envelope or twist conformations for the five-membered ring. The magnitude of vicinal ³J(H,H) coupling constants helps in assigning the axial or equatorial disposition of protons on the tetrahydropyran (B127337) ring. Large coupling constants (typically > 8 Hz) are indicative of a trans-diaxial relationship between protons. beilstein-journals.org

Conformational dynamics can be studied by variable-temperature NMR experiments. These studies can reveal the energy barriers between different ring conformations and the influence of the anomeric and exo-anomeric effects, which are stereoelectronic effects that stabilize specific conformations in spiroketals.

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Spiro[4.5]decane Systems
Atom Position1,6,9-Trioxaspiro[4.5]decane Derivative (R=OAcyl) semanticscholar.org1,4,8-Triazaspiro[4.5]decan-2-one Derivative nih.gov
C-2~68 ppm~52 ppm
C-3~65 ppm~30 ppm
C-4~62 ppm~49 ppm
C-5 (Spiro)~108 ppm~74 ppm
C-6-~32 ppm
C-7~70 ppm-
C-8~75 ppm-
C-10~89 ppm~31 ppm

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

The fragmentation patterns observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID), provide valuable structural information. nih.gov The spiroketal moiety can undergo characteristic fragmentation pathways. Common fragmentation for ketals involves cleavage of the C-O bonds within the rings. For spiro[4.5]decane systems, initial fragmentation often involves the loss of ethylene (B1197577) oxide or related fragments from the dioxolane ring. The subsequent fragmentation of the six-membered ring can provide information about its substitution pattern. The analysis of these fragmentation patterns, by comparing the CID spectra of unknown analytes with those of related compounds with known structures, is a powerful method for structural characterization. nih.gov

Interactive Table: Common Fragments in GC-MS of 1,4-Dioxaspiro[4.5]decane
m/z ValuePossible Fragment Identity
99[M - C₂H₅O]⁺
86[M - C₃H₆O]⁺
55[C₄H₇]⁺

Data based on fragmentation of the related compound 1,4-Dioxaspiro[4.5]decane. nih.gov

Infrared (IR) Spectroscopy for Functional Group and Vibrational Mode Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic feature in the IR spectrum of this compound is the presence of strong C-O stretching vibrations associated with the ether linkages of the spiroketal.

Typically, cyclic ethers show strong C-O-C stretching bands in the "fingerprint" region of the spectrum, between 1200 cm⁻¹ and 1000 cm⁻¹. For a spiroketal, multiple strong bands are expected in this region due to the asymmetric and symmetric stretching modes of the C-O-C bonds in both the five-membered and six-membered rings. The exact positions of these bands are sensitive to the conformation and substitution of the rings. Additionally, the spectrum will be dominated by C-H stretching vibrations from the aliphatic ring protons, typically appearing just below 3000 cm⁻¹, and C-H bending vibrations between 1470 cm⁻¹ and 1350 cm⁻¹. The absence of a strong, broad band around 3300 cm⁻¹ (O-H stretch) and a sharp band around 1700 cm⁻¹ (C=O stretch) would confirm the integrity of the spiroketal structure and the absence of precursor hydroxy-ketone impurities.

Interactive Table: Key IR Absorption Bands for Spiroketals
Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2850C-H Stretch (aliphatic)Strong
1470 - 1440C-H Bend (scissoring)Medium
1200 - 1000C-O-C Stretch (ether)Strong

Data based on the spectrum of the related compound 1,4-Dioxaspiro[4.5]decane. nist.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. For derivatives of this compound that form suitable single crystals, this technique can determine precise bond lengths, bond angles, and torsional angles. This allows for the unambiguous assignment of relative and absolute stereochemistry.

The crystal structure reveals the preferred conformation of the molecule in the solid state, which is often the global minimum energy conformation. For example, crystallographic studies on (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, a closely related compound, have provided exact details of its molecular geometry and intermolecular interactions. researchgate.net Furthermore, analysis of the crystal packing shows how individual molecules interact with each other through intermolecular forces such as hydrogen bonding (if appropriate functional groups are present) and van der Waals interactions. researchgate.net This information is crucial for understanding the solid-state properties of the material. A solved crystal structure serves as a benchmark for validating the results of computational modeling and solution-phase conformational analysis by NMR. researchgate.net

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment of Chiral Derivatives

When this compound is substituted in a way that makes it chiral, chiroptical methods are essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer, which are mirror images of each other. encyclopedia.pubdtu.dk

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. nih.govresearchgate.net This process involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Spectrum Calculation: Calculating the theoretical ECD spectrum for each significant conformer, usually with time-dependent density functional theory (TD-DFT). nih.govfaccts.de

Boltzmann Averaging: Generating a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers.

Comparison: Assigning the absolute configuration based on the agreement between the experimental spectrum and the predicted spectrum for one of the enantiomers.

This combination of experimental measurement and theoretical calculation provides a reliable method for the non-ambiguous assignment of the absolute configuration of chiral spiroketals. nih.govunibs.it

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity of synthesized this compound and for separating its chiral derivatives.

For purity assessment, a sample is analyzed by HPLC, typically using a reversed-phase column (e.g., C18). The sample is eluted with a suitable mobile phase, and a detector (e.g., UV-Vis, or more universally, an Evaporative Light Scattering Detector or Mass Spectrometer) records the signal. The purity is determined from the resulting chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.

For chiral derivatives, separating the enantiomers is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). csfarmacie.czphenomenex.comnih.gov The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com The choice of CSP (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) and the mobile phase composition are optimized to achieve baseline resolution of the enantiomeric peaks. csfarmacie.cznih.gov This technique is not only analytical for determining enantiomeric excess (ee) but can also be scaled up for the preparative separation of enantiomers. csfarmacie.cz

Theoretical and Computational Studies on 1,4,8 Trioxaspiro 4.5 Decane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1,4,8-Trioxaspiro[4.5]decane. These methods, which solve the electronic Schrödinger equation, provide a detailed picture of electron distribution and molecular orbital interactions. northwestern.eduarxiv.org

Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method for studying molecules of this size. mdpi.com By employing various functionals, such as B3LYP, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For this compound, DFT calculations can elucidate the nature of the carbon-oxygen bonds within the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, as well as the unique electronic environment of the spirocyclic center.

Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal regions of the molecule that are prone to nucleophilic or electrophilic attack. The calculated electrostatic potential surface would highlight the electron-rich oxygen atoms as likely sites for hydrogen bonding and other intermolecular interactions. Furthermore, Natural Bond Orbital (NBO) analysis can provide quantitative information about bond strengths, hybridization, and the stereoelectronic effects, such as the anomeric effect, that are crucial in determining the stability of different conformations of spiroketals. illinois.edu

A summary of typical quantum chemical calculations and the insights they provide for a molecule like this compound is presented in the table below.

Calculation MethodPredicted PropertiesInsights for this compound
Density Functional Theory (DFT)Optimized geometry, electronic energy, vibrational frequenciesProvides the most stable 3D structure and predicts its infrared spectrum.
Molecular Orbital (MO) AnalysisHOMO-LUMO energies and distributionsIdentifies reactive sites and potential for electronic transitions.
Electrostatic Potential (ESP) MappingElectron density distributionVisualizes electron-rich (oxygen atoms) and electron-poor regions.
Natural Bond Orbital (NBO) AnalysisBond orders, atomic charges, orbital interactionsQuantifies the strength of C-O bonds and the influence of the anomeric effect.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, understanding the relative energies of its different conformers is crucial. Both molecular mechanics and quantum methods are employed to explore the conformational landscape of such molecules. nih.gov

Molecular mechanics (MM) methods utilize classical physics principles, treating atoms as spheres and bonds as springs, to rapidly calculate the potential energy of different conformations. wikipedia.orgcompchems.com This approach is well-suited for initial, broad conformational searches to identify low-energy structures. The resulting conformers can then be further analyzed and their energies refined using more accurate but computationally intensive quantum mechanics (QM) methods like DFT.

A hypothetical conformational energy landscape for this compound would likely show a number of local minima corresponding to different ring puckering and relative orientations. The global minimum would represent the most stable, and likely most populated, conformation under equilibrium conditions.

Computational MethodApplication in Conformational AnalysisExpected Outcome for this compound
Molecular Mechanics (MM)Rapid scanning of conformational spaceIdentification of a set of low-energy conformers.
Quantum Mechanics (QM) - DFTAccurate energy calculation and geometry optimizationRefined structures and relative energies of the most stable conformers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum and molecular mechanics can predict stable conformations, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational transitions and the influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would reveal the flexibility of the ring systems and the timescales of transitions between different conformational states. This information is critical, as the ability of a molecule to adopt a specific "bioactive" conformation upon binding to a biological target is often a key determinant of its function.

The choice of solvent can have a profound impact on conformational preferences. nih.govfrontiersin.orgnih.gov MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can show how solvent molecules arrange themselves around the solute and how hydrogen bonding between the solvent and the ether oxygens of the spiroketal can stabilize or destabilize certain conformations. For instance, studies on the similar tetrahydrofuran-water system have provided detailed insights into their interactions at a molecular level. osti.govacs.orgunesp.braip.org

Simulation AspectInformation GainedRelevance to this compound
Conformational DynamicsTime-dependent changes in molecular geometryUnderstanding the flexibility of the spiroketal framework.
Solvation Shell StructureArrangement of solvent molecules around the soluteInsight into how the molecule interacts with its environment.
Hydrogen Bonding AnalysisFormation and lifetime of solute-solvent hydrogen bondsQuantifying the strength of interactions with polar solvents.

Structure-Activity Relationship (SAR) Modeling Focused on Molecular Features and Interactions with Chemical Systems

Structure-Activity Relationship (SAR) studies aim to connect the structural features of a molecule to its biological or chemical activity. drugdesign.orgresearchgate.netyoutube.com For a molecule like this compound, which is a core fragment of many natural products, understanding its SAR is key to designing new bioactive compounds. semanticscholar.org

SAR modeling often involves the generation of a pharmacophore, which is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. frontiersin.orgnih.gov For the this compound scaffold, a pharmacophore model would likely include hydrogen bond acceptors (the oxygen atoms) and a defined three-dimensional arrangement of hydrophobic regions.

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate molecular descriptors (e.g., size, shape, lipophilicity, electronic properties) of a series of related compounds with their observed biological activity. While specific SAR studies on this compound are not available, studies on analogous spiroketal-containing molecules have shown that modifications to the spiroketal core can dramatically affect activity. nih.govnih.gov For example, the stereochemistry at the spirocenter and the nature and position of substituents on the rings are often critical for potent biological activity. nih.gov These findings suggest that the rigid and well-defined three-dimensional structure of the this compound system is a valuable starting point for the design of new chemical entities with specific biological functions.

SAR/Modeling ApproachObjectivePotential Application for this compound
Pharmacophore ModelingIdentify essential features for biological activityDesign new derivatives with improved interactions with a target.
3D-QSARCorrelate 3D molecular properties with activityPredict the activity of novel, unsynthesized derivatives.
Docking StudiesPredict the binding mode of a molecule to a receptorUnderstand how this compound might interact with a biological target.

Advanced Applications of 1,4,8 Trioxaspiro 4.5 Decane in Chemical Sciences

Application as a Versatile Building Block in Complex Organic Synthesis

Information regarding the application of 1,4,8-Trioxaspiro[4.5]decane as a building block in complex organic synthesis is not available in the reviewed scientific literature.

Functionalization for Polymer Chemistry and Specialty Material Science

There is no available research data concerning the functionalization or application of this compound in the fields of polymer chemistry or specialty material science.

Role in the Synthesis of Diverse Heterocyclic Scaffolds and Frameworks

The role of this compound in the synthesis of other heterocyclic scaffolds and frameworks is not documented in the accessible scientific literature.

Exploration of this compound and Analogues in Chemical Biology Research (focused on in vitro mechanistic insights)

No in vitro mechanistic studies or explorations in chemical biology specifically targeting this compound were found.

Investigation of Interactions with Defined Molecular Targets in vitro (e.g., enzyme inhibition, receptor binding, NO production)

There are no published studies on the in vitro interaction of this compound with molecular targets such as enzymes or receptors.

Development of Chemical Probes and Tags based on the Trioxaspiro[4.5]decane Core

The development of chemical probes or tags based on the this compound core is not reported in the scientific literature.

Comparative Analysis with Other Spiroketal and Spirocyclic Systems

Structural and Chemical Commonalities with Dioxaspirodecane and Triazaspirodecane Frameworks

The fundamental commonality among 1,4,8-trioxaspiro[4.5]decane, dioxaspiro[4.5]decane, and triazaspirodecane lies in their core spirocyclic [4.5]decane skeleton. This framework consists of a five-membered ring fused to a six-membered ring at a single carbon atom, the spirocenter. This shared structural motif imparts a rigid, three-dimensional geometry to all three classes of compounds.

The presence of heteroatoms (oxygen or nitrogen) within the rings is another shared feature, which significantly influences their chemical properties. In all three systems, these heteroatoms introduce polarity and potential sites for hydrogen bonding, which can be crucial for their interaction with biological targets or for their self-assembly in materials science applications.

For instance, derivatives of 1,4-dioxaspiro[4.5]decane are recognized as valuable bifunctional synthetic intermediates. nih.gov Similarly, various 1,3,8-triazaspiro[4.5]decane derivatives have been synthesized and investigated for their potential as myelostimulators and selective agonists for the δ opioid receptor. nih.govnist.gov The 1,4,8-triazaspiro[4.5]decan-2-one framework has also been explored for its potential in treating ischemia/reperfusion injury. nih.govtandfonline.comacs.org

The table below provides a summary of the core structures.

Compound ClassCore StructureKey Heteroatoms
This compoundSpiro[4.5]decaneThree Oxygen Atoms
Dioxaspiro[4.5]decaneSpiro[4.5]decaneTwo Oxygen Atoms
Triazaspiro[4.5]decaneSpiro[4.5]decaneThree Nitrogen Atoms

Distinguishing Features and Unique Reactivity Profiles of Trioxaspiro[4.5]decane

While specific reactivity data for this compound is limited in the currently available literature, we can infer some potential differences based on the properties of related structures. The presence of the acetal-like functionality in the five-membered ring and the ether linkages in the six-membered ring suggests that this compound would be susceptible to hydrolysis under acidic conditions, a common reactivity pathway for spiroketals. The additional oxygen atom, compared to dioxaspiro[4.5]decane, may influence the rate and regioselectivity of such reactions.

In contrast, the triazaspirodecane framework, with its nitrogen atoms, introduces basicity and nucleophilicity that are absent in the trioxaspirodecane system. The reactivity of triazaspiro[4.5]decane derivatives often revolves around the functionalization of the nitrogen atoms. For example, the synthesis of various N-substituted 1,3,8-triazaspiro[4.5]decan-4-one derivatives has been a focus of research. nih.gov

Comparative Synthetic Access to Diverse Spirocyclic Architectures

The synthetic accessibility of these spirocyclic systems varies depending on the specific arrangement of heteroatoms and desired substituents.

Dioxaspiro[4.5]decane derivatives are commonly synthesized through the ketalization of a cyclohexanone derivative with a suitable diol. For instance, 1,4-dioxaspiro[4.5]decan-8-one can be synthesized from 1,4-cyclohexanedione via selective deketalization in an acidic solution. nih.gov

Triazaspiro[4.5]decane frameworks are often constructed through multi-step sequences. For example, the synthesis of 1,3,8-triazaspiro[4.5]decan-4-ones can be achieved via a Strecker reaction followed by cyclization. nih.gov Solid-phase synthesis has also been employed for the preparation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, allowing for the generation of compound libraries for biological screening. tandfonline.com

The synthesis of This compound and its derivatives appears to be less commonly reported. However, insights can be drawn from the synthesis of the isomeric 1,6,9-trioxaspiro[4.5]decanes, which have been prepared stereoselectively from D-glucose. researchgate.net This suggests that carbohydrate-based starting materials could be a viable route for the enantioselective synthesis of trioxaspiro[4.5]decane systems. The existence of this compound-6-carboxylic acid in chemical databases indicates that synthetic routes to this specific framework have been developed. nih.gov

The following table summarizes some of the key synthetic approaches for these spirocyclic systems.

Spirocyclic SystemCommon Synthetic PrecursorsKey Synthetic Reactions
Dioxaspiro[4.5]decaneCyclohexanone derivatives, DiolsKetalization, Deketalization nih.gov
Triazaspiro[4.5]decanePiperidone derivatives, Amino acids, Cyanide sourcesStrecker reaction, Cyclization, Reductive amination nih.govresearchgate.net
This compound(Potential) Carbohydrates, Functionalized cyclohexanes(Potential) Spiroketalization, Cyclization researchgate.net

Q & A

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

TechniqueApplicationExample Data (BS148)Reference
1H^1H-13C^{13}C HMBCLong-range C-H coupling across oxygen atomsCorrelation: C8 (δ 75 ppm) ↔ H2
HR-MS (ESI+)Molecular formula confirmation[M+H]+: Calc. 365.2012, Found 365.2009

Q. Table 2. Optimization of Microwave Synthesis Parameters

ParameterConventional (Reflux)Microwave-AssistedYield Improvement
Time12 h30 min15–20%
Temperature100–120°C160°CN/A
Solvent2-MethoxyethanolSameComparable purity

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